Fangchinoline
Overview
Description
Fangchinoline is a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra S. Moore. This compound has been traditionally used in Asian medicine to treat various ailments such as fever, inflammation, rheumatism, and edema. Recent scientific studies have highlighted its potential in modulating cytokine-impelled apoptosis and its anti-neoplastic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fangchinoline can be synthesized through various chemical routes. One common method involves the condensation of two isoquinoline units. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the bisbenzylisoquinoline structure .
Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Stephania tetrandra. The extraction process involves several steps, including solvent extraction, purification, and crystallization. High-performance liquid chromatography (HPLC) is frequently used to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Fangchinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various this compound derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Fangchinoline has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Medicine: It exhibits anti-inflammatory, anti-neoplastic, and neuroprotective properties.
Industry: this compound is used in the formulation of traditional Chinese medicines and modern pharmaceuticals.
Mechanism of Action
Fangchinoline exerts its effects through multiple molecular targets and pathways:
NF-κB and AP-1 Pathways: this compound modulates these pathways to regulate carcinogenesis and apoptosis.
HIV-1 Replication: It interferes with gp160 proteolytic processing, inhibiting the production of infectious virions.
Comparison with Similar Compounds
Fangchinoline is unique among bisbenzylisoquinoline alkaloids due to its diverse biological activities. Similar compounds include:
Tetrandrine: Another bisbenzylisoquinoline alkaloid with anti-inflammatory and anti-cancer properties.
Cepharanthine: Known for its anti-inflammatory and anti-viral activities.
Berbamine: Exhibits anti-cancer and immunomodulatory effects.
Biological Activity
Fangchinoline, a compound derived from the traditional Chinese medicinal herb Stephania tetrandra, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammatory diseases. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is an alkaloid that exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and protective effects against various forms of cellular stress. Its mechanisms of action involve modulation of key signaling pathways and molecular targets within cells.
-
Inhibition of Tumor Growth :
- This compound has been shown to exert growth modulatory effects in various cancer cell lines by affecting cellular signaling pathways such as the PI3K/Akt pathway. It decreases the phosphorylation of Akt, leading to reduced expression of cyclin D1 and matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor progression and metastasis .
-
Induction of Apoptosis :
- The compound promotes apoptosis through up-regulation of caspases (e.g., caspase-3 and caspase-8) and modulation of autophagic processes. In studies involving glioblastoma cells, this compound treatment resulted in increased cleavage of caspase-3 and alterations in autophagy markers (LC3-II/LC3-I ratio) .
-
Anti-inflammatory Effects :
- This compound derivatives have been evaluated for their ability to inhibit the NLRP3 inflammasome, which plays a pivotal role in inflammatory responses. One study reported that certain derivatives exhibited significant inhibitory potency against IL-1β activation, suggesting potential as anti-inflammatory agents .
- Bone Health :
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Properties
IUPAC Name |
9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955479 | |
Record name | 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33889-68-8 | |
Record name | THALRUGOSINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.